![molecular formula C16H24N2OS B7594101 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)
3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide, also known as PEP, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. PEP is a synthetic compound that is derived from piperidine, and it has been found to exhibit a range of biological activities that make it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to activate certain receptors in the body, such as the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects
3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide has been found to exhibit a range of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide has been found to have a low toxicity profile, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide for lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may be more harmful to cells or animals. Additionally, 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide has been found to exhibit a range of biological activities, making it a versatile tool for investigating various signaling pathways in the body. However, one limitation of 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide is that its mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide. One area of interest is the development of 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another area of interest is the investigation of 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide's mechanism of action, which may lead to the discovery of new signaling pathways in the body. Additionally, further studies are needed to determine the optimal dosage and administration of 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide for different applications.
Métodos De Síntesis
The synthesis of 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide involves the reaction of piperidine with ethyl 2-bromoisobutyrate, followed by the reaction of the resulting compound with phenylsulfanyl ethanamine. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide has been the subject of numerous scientific studies due to its potential applications in the field of medicine. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. As a result, it has been investigated for its potential use in the treatment of various diseases, including cancer, arthritis, and neuropathic pain.
Propiedades
IUPAC Name |
3-[1-(2-phenylsulfanylethyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c17-16(19)9-8-14-5-4-10-18(13-14)11-12-20-15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,8-13H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOBCSSXBSUDQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCSC2=CC=CC=C2)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7594021.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)
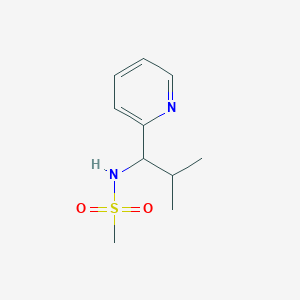

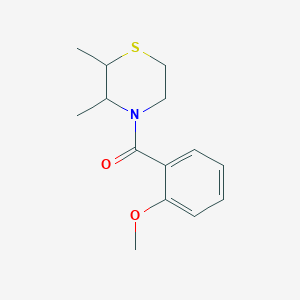
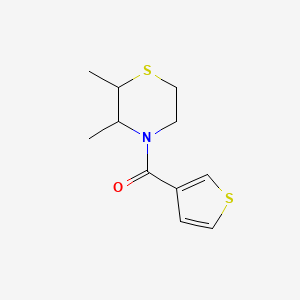
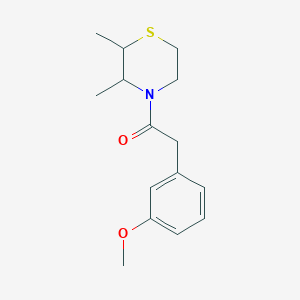
![(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone](/img/structure/B7594065.png)


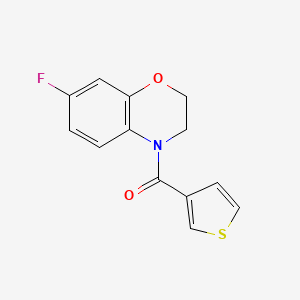
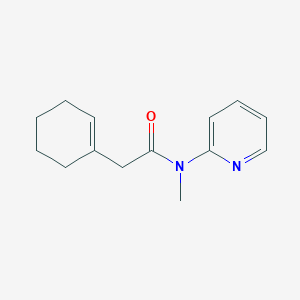
![3-(oxolan-2-yl)-N-[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7594093.png)